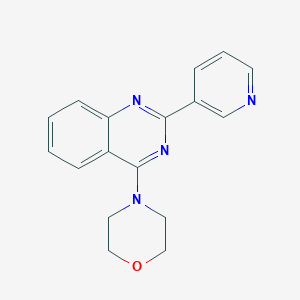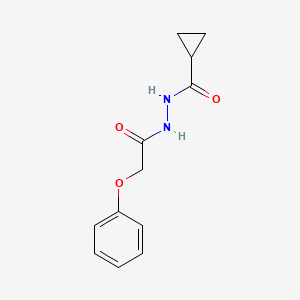
3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound has various applications in the field of medicinal chemistry and drug discovery.
作用機序
The mechanism of action of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of bacterial and fungal cell walls, leading to their death. It has also been suggested that it may act by inhibiting the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is its broad-spectrum antimicrobial activity. It has been found to exhibit significant activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
However, one of the main limitations of this compound is its potential toxicity. It has been found to exhibit cytotoxic effects on various cell lines, making it a potential candidate for the development of new anticancer agents. However, further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are various future directions for the research of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to determine its safety and efficacy in vivo, particularly with regard to its potential cytotoxic effects. Furthermore, there is a need for further research to determine its potential as a candidate for the development of new drugs for the treatment of pain and inflammation.
合成法
The synthesis of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved by various methods, including the reaction of 2-methoxybenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxybenzohydrazide with 3-nitrobenzaldehyde in the presence of acetic anhydride and phosphoric acid.
科学的研究の応用
3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its various applications in scientific research. It has been shown to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
特性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-8-3-2-5-11(14)10-15-17-16(23-18-15)12-6-4-7-13(9-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFXSKSTFMZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)
![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)

![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)


![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)

